
7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core structure substituted with a chloro group at the 7th position and a piperazine moiety linked to a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazolinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the chloro-substituted quinazolinone reacts with 4-(4-hydroxyphenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones or hydroxyquinazolinones.
Reduction: Dihydroquinazolinones.
Substitution: Aminoquinazolinones or thioquinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various quinazolinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Material Science: Studied for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger specific signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the piperazine moiety and hydroxyphenyl group.
2-((4-(4-Hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one: Lacks the chloro group at the 7th position.
Uniqueness
The presence of both the chloro group and the piperazine moiety linked to a hydroxyphenyl group in 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C19H19ClN4O2 |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
7-chloro-2-[[4-(4-hydroxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19ClN4O2/c20-13-1-6-16-17(11-13)21-18(22-19(16)26)12-23-7-9-24(10-8-23)14-2-4-15(25)5-3-14/h1-6,11,25H,7-10,12H2,(H,21,22,26) |
InChI-Schlüssel |
CPFSVPOABRLTOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)
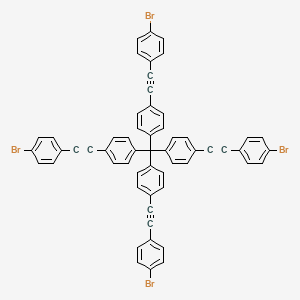
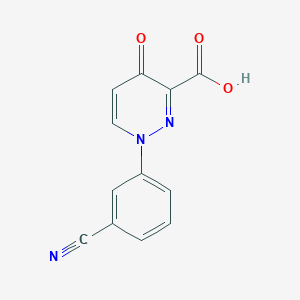
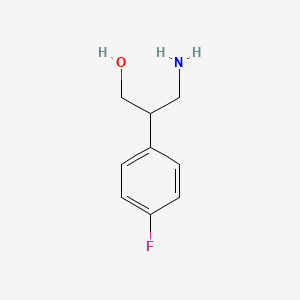

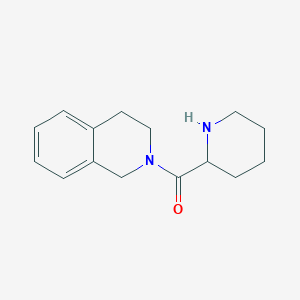
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
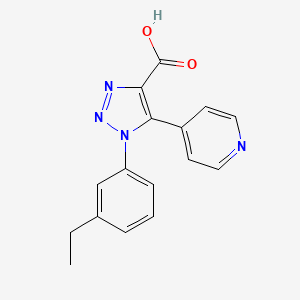
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)
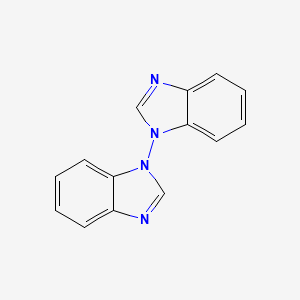
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15156005.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15156019.png)
